An In-depth Technical Guide to 2-(Chloromethyl)-4-methyl-1,3-thiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Chloromethyl)-4-methyl-1,3-thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs and commercial agrochemicals.[1][2][3] The thiazole nucleus is a key pharmacophore in compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3] 2-(Chloromethyl)-4-methyl-1,3-thiazole is a versatile bifunctional reagent that serves as a crucial building block for the synthesis of more complex molecules, leveraging the inherent reactivity of the chloromethyl group for facile introduction of the 4-methyl-1,3-thiazol-2-yl)methyl moiety. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental for its effective utilization in synthesis and for the characterization of its downstream products.
Physicochemical Properties
| Property | Value (for analogous compounds) | Reference |
| Molecular Formula | C₅H₆ClNS | [4] |
| Molecular Weight | 147.63 g/mol | [4] |
| Appearance | Expected to be a pale yellow liquid | [5] |
| Boiling Point | 217 °C (for 4-(chloromethyl)-2-methyl-1,3-thiazole) | [5] |
| 82 °C at 10 Torr (for 2-chloro-4-(chloromethyl)thiazole) | [1] | |
| Density | 1.271 g/cm³ (for 4-(chloromethyl)-2-methyl-1,3-thiazole) | [5] |
| Refractive Index | 1.535 (for 4-(chloromethyl)-2-(prop-2-yl)-1,3-thiazole) | [6] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of 2-(Chloromethyl)-4-methyl-1,3-thiazole. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (CH₃ ) at approximately 2.3-2.5 ppm.
-
A singlet for the chloromethyl protons (-CH₂ Cl) at approximately 4.6-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the thiazole ring.
-
A singlet for the proton on the thiazole ring (CH ) at approximately 7.0-7.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule:
-
The methyl carbon (C H₃) is expected in the upfield region, around 15-20 ppm.
-
The chloromethyl carbon (-C H₂Cl) will be further downfield, typically in the range of 40-45 ppm.
-
The C5 carbon of the thiazole ring is expected around 115-120 ppm.
-
The C4 carbon (bearing the methyl group) is anticipated in the region of 145-150 ppm.
-
The C2 carbon (bearing the chloromethyl group) will be the most downfield, likely appearing around 160-165 ppm.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 147 and an M+2 peak at m/z 149 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of a chlorine radical (Cl•) and the chloromethyl radical (•CH₂Cl).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
-
C-H stretching vibrations of the methyl and chloromethyl groups in the 2900-3000 cm⁻¹ region.
-
C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm⁻¹ region.
-
C-Cl stretching vibration of the chloromethyl group, typically observed in the 650-800 cm⁻¹ region.
Synthesis of 2-(Chloromethyl)-4-methyl-1,3-thiazole: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 2-(Chloromethyl)-4-methyl-1,3-thiazole is the Hantzsch thiazole synthesis.[7] This reaction involves the cyclocondensation of a thioamide with an α-haloketone. For the target molecule, chloroacetamide is reacted with 1-chloroacetone.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism that involves initial nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration.
Caption: Hantzsch synthesis workflow for 2-(Chloromethyl)-4-methyl-1,3-thiazole.
Experimental Protocol
This protocol is a representative procedure adapted from general Hantzsch thiazole syntheses.[2][7]
Materials:
-
Chloroacetamide
-
1-Chloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of chloroacetamide (1.0 eq) in absolute ethanol, add 1-chloroacetone (1.0 eq).
-
Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(Chloromethyl)-4-methyl-1,3-thiazole.
Reactivity and Synthetic Applications
The synthetic utility of 2-(Chloromethyl)-4-methyl-1,3-thiazole stems from the high reactivity of the chloromethyl group, which behaves as a good electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the thiazole moiety into a wide range of molecules.
Nucleophilic Substitution Reactions
The primary mode of reactivity involves the displacement of the chloride ion by various nucleophiles, such as amines, thiols, and alkoxides, via an Sₙ2 mechanism.
Caption: Generalized Sₙ2 reaction of 2-(Chloromethyl)-4-methyl-1,3-thiazole.
Reaction with Amines: The reaction with primary or secondary amines provides a straightforward route to 2-(aminomethyl)-4-methyl-1,3-thiazoles, which are valuable intermediates in pharmaceutical synthesis.
Reaction with Thiols: Thiolates readily displace the chloride to form thioethers, which can be further functionalized.
Application in the Synthesis of Agrochemicals: Thiamethoxam
A prominent application of a closely related analog, 2-chloro-5-chloromethylthiazole, is in the industrial synthesis of the neonicotinoid insecticide, Thiamethoxam.[8][9] The synthesis involves the reaction of the chloromethylthiazole derivative with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine in the presence of a base. This highlights the importance of chloromethyl-substituted thiazoles as key building blocks in the agrochemical industry.
Application in Pharmaceutical Synthesis: Ritonavir Intermediate
The HIV protease inhibitor Ritonavir contains a 2-isopropyl-4-substituted thiazole moiety. The synthesis of key intermediates for Ritonavir involves the use of 4-(chloromethyl)-2-isopropylthiazole, which is structurally analogous to 2-(Chloromethyl)-4-methyl-1,3-thiazole. This underscores the utility of this class of compounds in the development of antiviral agents.
Safety and Handling
2-(Chloromethyl)-4-methyl-1,3-thiazole is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [4]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Conclusion
2-(Chloromethyl)-4-methyl-1,3-thiazole is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Hantzsch thiazole synthesis and the inherent reactivity of its chloromethyl group make it an attractive intermediate for the synthesis of a wide range of functionalized molecules. Its application in the synthesis of important agrochemicals and its structural relevance to pharmaceutical intermediates highlight its significance in both industrial and academic research. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist working in the fields of medicinal chemistry and drug discovery.
References
-
4-(Chloromethyl)-2-(prop-2-yl)-1,3-thiazole - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]
-
4-(chloromethyl)-2-methyl-1,3-thiazole. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Al-Qaisi, A. Q., El-Faham, A., & de la Torre, B. G. (2014). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 19(12), 20566–20577.
- Zhang, L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531.
-
4-(chloromethyl)-1,3-thiazol-2-ol. (n.d.). ChemSynthesis. Retrieved from [Link]
-
2-(Chloromethyl)-4-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]
-
2-Chloro-5-chloromethylthiazole. (n.d.). PubChem. Retrieved from [Link]
-
Electrophilic behavior of 3-methyl-2-methylthio-1,3,4-thiadiazolium salts: a multimodal theoretical approach. (n.d.). ResearchGate. Retrieved from [Link]
- Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44(11), 1673-1677.
- Process for the preparation of thiamethoxam. (2019). Google Patents.
- A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, 1863-1867.
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
- Chemistry of the thiazoles. (n.d.). Journal of Scientific & Industrial Research, 15B, 46-52.
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 843-849.
- Synthetic method of thiamethoxam. (2020). Google Patents.
- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1993). Google Patents.
-
1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of thiamethoxam. (2020). Google Patents.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2022). International Journal of Molecular Sciences, 23(21), 13359.
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
- Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives as Basis for the Synthesis of Thienoanellated O,N- and S,N-Heterocycles. (2000).
-
The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 112-127.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1746.
-
1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2017). Journal of the Brazilian Chemical Society, 28(11), 2136-2146.
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
- 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1531.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules, 27(12), 3894.
-
2-acetyl-4-methyl thiazole. (n.d.). The Good Scents Company. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(Chloromethyl)-4-methyl-1,3-thiazole | C5H6ClNS | CID 11275091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 9. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]
